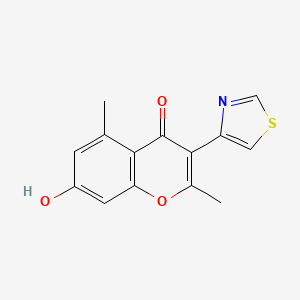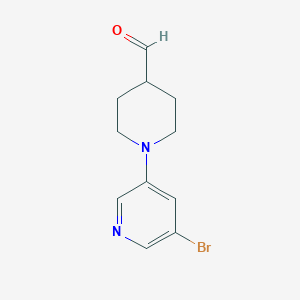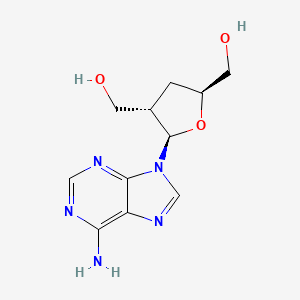
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C11H9ClN2O2S and a molecular weight of 268.72 g/mol . It is characterized by the presence of a phenyl group attached to a thiazole ring, which is further substituted with a chlorine atom and a methyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate typically involves the reaction of 5-chloro-4-methylthiazol-2-amine with phenyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Phenyl (5-chloro-4-methylthiazol-2-yl)carbamate can be compared to other carbamate derivatives, such as methyl carbamate and ethyl carbamate . While these compounds share a common carbamate functional group, this compound is unique due to its thiazole ring and specific substitutions, which confer distinct chemical and biological properties .
Similar compounds include:
Methyl carbamate: Used as a pesticide and in the synthesis of pharmaceuticals.
Ethyl carbamate: Known for its use in the production of certain alcoholic beverages and as a research chemical.
Propiedades
Fórmula molecular |
C11H9ClN2O2S |
|---|---|
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
phenyl N-(5-chloro-4-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-7-9(12)17-10(13-7)14-11(15)16-8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,15) |
Clave InChI |
BWBXJJDPHBFPBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)OC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


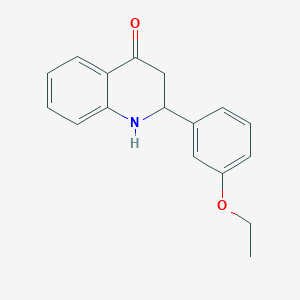
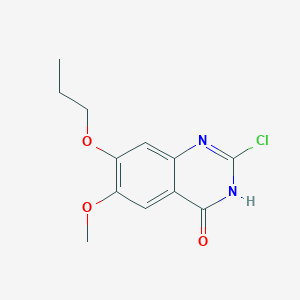



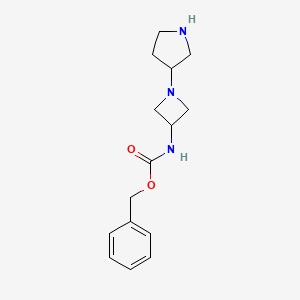

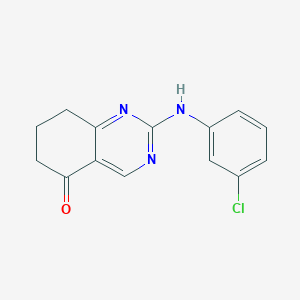
![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
